![molecular formula C8H16N4S B14316334 1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione CAS No. 106659-18-1](/img/structure/B14316334.png)
1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione is a heterocyclic compound characterized by its unique spiro structure, which includes a six-membered ring and a seven-membered ring.
Preparation Methods
The synthesis of 1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione typically involves the reaction of thiosemicarbazide with ketones under oxidative conditions. Common reagents used in this synthesis include manganese dioxide (MnO₂), ferric chloride hexahydrate (FeCl₃·6H₂O), hydrogen peroxide (H₂O₂), and m-chloroperbenzoic acid. These reactions are often carried out under microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like MnO₂ and H₂O₂.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2,4,5-Tetraazaspiro[5
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membranes of bacteria and fungi, leading to cell lysis and death. The compound’s derivatives may interact with various receptors and enzymes in the body, modulating their activity and producing therapeutic effects .
Comparison with Similar Compounds
1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione can be compared with other similar compounds, such as:
1,2,4-Triazolidine-3-thione: This compound shares a similar triazole nucleus and is used in the synthesis of various therapeutically interesting drugs.
Spiropiperidinyl-1,2,4-triazolidine-3-thiones: These compounds have similar spiro structures and exhibit antimicrobial activity.
The uniqueness of this compound lies in its specific spiro structure, which imparts distinct chemical and biological properties compared to other related compounds .
Properties
CAS No. |
106659-18-1 |
|---|---|
Molecular Formula |
C8H16N4S |
Molecular Weight |
200.31 g/mol |
IUPAC Name |
1,2,4,5-tetrazaspiro[5.6]dodecane-3-thione |
InChI |
InChI=1S/C8H16N4S/c13-7-9-11-8(12-10-7)5-3-1-2-4-6-8/h11-12H,1-6H2,(H2,9,10,13) |
InChI Key |
RLPGGILRHMAUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)NNC(=S)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
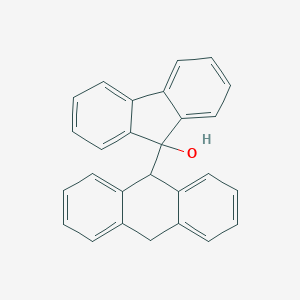
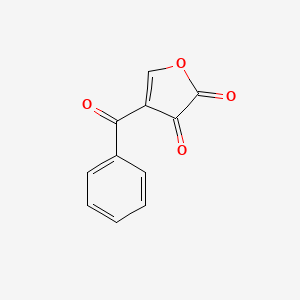
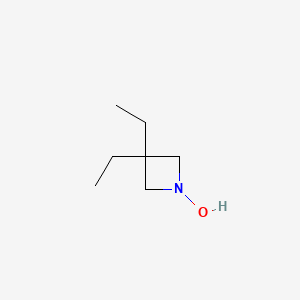


![1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole](/img/structure/B14316286.png)
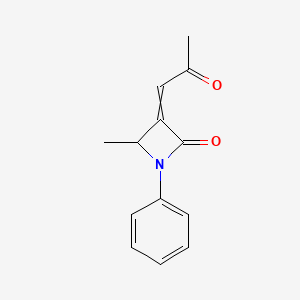
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
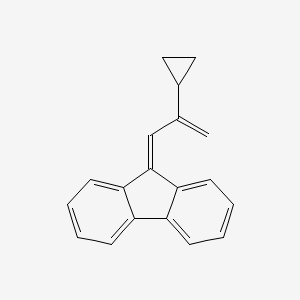
methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
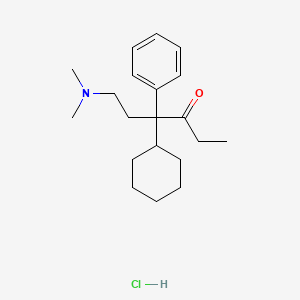
![N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14316327.png)
